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molecular formula C14H13ClN2O B8277344 2-(3-Chlorophenyl)-5,6,7,8-tetrahydroquinazolin-4-ol

2-(3-Chlorophenyl)-5,6,7,8-tetrahydroquinazolin-4-ol

Cat. No. B8277344
M. Wt: 260.72 g/mol
InChI Key: WNHQUUFIKQNYAN-UHFFFAOYSA-N
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Patent
US09221843B2

Procedure details

Phosphorus(V) oxychloride (17.6 g, 114.7 mmol) was slowly added to 2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (2.2 g, 8.5 mmol) at 0° C. The reaction mixture was warmed to 100° C. and held at that temperature for 2 h. After this time, the mixture was cooled, quenched with saturated sodium hydroxide, and extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated. The residue was purified by column chromatography (silica, hexanes/dichloromethane) to afford the title compound (2.1 g, 23%) as a white solid. MW=279.16. 1H NMR (CDCl3, 300 MHz) δ 8.43-8.37 (m, 1H), 8.32-8.24 (m, 1H), 7.49-7.33 (m, 2H), 3.03-2.87 (m, 2H), 2.86-2.70 (m, 2H), 1.98-1.83 (m, 4H); APCI MS m/z 279 [M+H]+.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Yield
23%

Identifiers

REACTION_CXSMILES
O(Cl)[Cl:2].[P+5].[Cl:5][C:6]1[CH:7]=[C:8]([C:12]2[NH:21][C:20](=O)[C:19]3[CH2:18][CH2:17][CH2:16][CH2:15][C:14]=3[N:13]=2)[CH:9]=[CH:10][CH:11]=1>>[Cl:2][C:20]1[C:19]2[CH2:18][CH2:17][CH2:16][CH2:15][C:14]=2[N:13]=[C:12]([C:8]2[CH:9]=[CH:10][CH:11]=[C:6]([Cl:5])[CH:7]=2)[N:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
O(Cl)Cl.[P+5]
Name
Quantity
2.2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1=NC=2CCCCC2C(N1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time, the mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with saturated sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica, hexanes/dichloromethane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=NC=2CCCCC12)C1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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